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N-Phenylglycine-13C2,15N

Cat. No.: B1161823
M. Wt: 154.14
Attention: For research use only. Not for human or veterinary use.
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Description

N-Phenylglycine-13C2,15N is a stable isotope-labeled analog of N-Phenylglycine, in which two carbon atoms and the single nitrogen atom have been replaced with the isotopes Carbon-13 and Nitrogen-15 . This labeling results in a specific molecular formula of C6¹³C2H9¹⁵NO2 and a molecular weight of 154.14 g/mol, making it distinguishable from the unlabeled compound via analytical techniques such as mass spectrometry . The unlabeled parent compound, N-Phenylglycine (CAS 103-01-5), is a non-proteinogenic alpha amino acid historically recognized as an industrial precursor to indigo dye . This labeled compound serves as a critical internal standard for quantitative analysis, particularly in High-Performance Liquid Chromatography (HPLC) methods, where it improves the accuracy and reliability of data by correcting for procedural losses and instrumental variance . In pharmaceutical research and development, it is employed in drug metabolism and pharmacokinetic (DMPK) studies to track the biological fate of molecules . The incorporation of stable isotopes (13C, 15N) is essential for advanced research applications, including the use of NMR spectroscopy to elucidate protein structure-function relationships and dynamics without perturbing the native biological system . As a highly specialized research chemical, it must be handled by qualified personnel. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. For comprehensive handling and safety information, please consult the relevant Material Safety Data Sheet (MSDS) .

Properties

Molecular Formula

C₆¹³C₂H₉¹⁵NO₂

Molecular Weight

154.14

Synonyms

(Phenylamino)acetic Acid-13C2,15N;  2-(Phenylamino)acetic Acid-13C2,15N;  Anilinoacetic Acid-13C2,15N;  N-(Phenylamino)acetic Acid-13C2,15N;  NPG-13C2,15N

Origin of Product

United States

Advanced Synthetic Methodologies and Isotopic Incorporation Strategies for N Phenylglycine 13c2,15n

Strategies for Site-Specific ¹³C and ¹⁵N Enrichment in N-Phenylglycine Analogues

The precise introduction of stable isotopes at specific atomic positions is paramount for the utility of labeled compounds. For N-Phenylglycine-13C2,15N, the goal is to replace the two glycine (B1666218) carbons with ¹³C and the nitrogen atom with ¹⁵N. Chemical synthesis is the most direct and controllable method to achieve this specific labeling pattern. The primary strategies involve the use of isotopically enriched starting materials in well-established synthetic routes.

One of the most common methods for synthesizing N-phenylglycine involves the reaction of aniline (B41778) with chloroacetic acid. prepchem.com To produce the desired isotopologue, this synthesis can be adapted by using doubly labeled chloroacetic acid (¹³C₂-chloroacetic acid) and labeled aniline (¹⁵N-aniline). However, a more atom-economical and efficient approach starts with isotopically labeled glycine itself.

A highly effective strategy is the N-arylation of ¹³C₂,¹⁵N-glycine. This can be achieved through various modern cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the formation of the C-N bond between an aryl halide (e.g., iodobenzene (B50100) or bromobenzene) and the labeled glycine. The use of pre-labeled ¹³C₂,¹⁵N-glycine, which is commercially available or can be synthesized, ensures the precise and complete incorporation of the isotopes into the target molecule's backbone.

Another viable pathway is a variation of the Strecker synthesis. The classical Strecker reaction for N-phenylglycine involves aniline, formaldehyde, and hydrogen cyanide. wikipedia.org To achieve the ¹³C₂,¹⁵N labeling pattern, this would require starting with ¹⁵N-aniline, ¹³C-formaldehyde, and potassium ¹³C-cyanide (K¹³CN). The subsequent hydrolysis of the resulting aminonitrile yields the desired labeled carboxylic acid. Careful control over reaction conditions is necessary to maximize the yield and prevent isotopic dilution.

These chemical synthesis methods offer precise control over the location of the isotopic labels, resulting in high enrichment levels essential for applications in proteomics and biomolecular NMR. isotope.com

StrategyLabeled PrecursorsKey Reaction TypeAdvantages
Alkylation Aniline, ¹³C₂,¹⁵N-Chloroacetic AcidNucleophilic SubstitutionDirect route, simple procedure.
N-Arylation ¹³C₂,¹⁵N-Glycine, Aryl HalidePalladium-catalyzed Cross-CouplingHigh efficiency, good functional group tolerance.
Strecker Synthesis ¹⁵N-Aniline, ¹³C-Formaldehyde, K¹³CNAminonitrile Formation & HydrolysisUtilizes simple, readily available labeled precursors.

Stereoselective Synthesis of Labeled Phenylglycine Derivatives for Chiral Discrimination Studies

While N-phenylglycine itself is an achiral molecule, its structural isomer, phenylglycine (C₆H₅CH(NH₂)CO₂H), possesses a chiral center at the alpha-carbon and exists as two enantiomers. wikipedia.org Labeled chiral phenylglycine derivatives are invaluable tools for studying chiral discrimination mechanisms, which are fundamental to enantioselective catalysis, pharmacology, and chiral separations. nih.govnih.govrsc.org

The synthesis of enantiomerically pure, isotopically labeled phenylglycine derivatives often employs chemoenzymatic methods. These approaches combine the efficiency of chemical synthesis with the high stereoselectivity of enzymes. frontiersin.org A common strategy involves the chemical synthesis of a racemic mixture of a labeled phenylglycine precursor, followed by enzymatic resolution.

For instance, a racemic N-acyl-DL-phenylglycine ester, synthesized using ¹³C and ¹⁵N labeled precursors, can be stereoselectively hydrolyzed by enzymes like proteases. scispace.comgoogle.com The enzyme will selectively act on one enantiomer (e.g., the L-enantiomer), hydrolyzing the ester to the corresponding N-acyl-L-phenylglycine, while leaving the N-acyl-D-phenylglycine ester unreacted. The resulting mixture of the acid and the unreacted ester can then be easily separated. Subsequent hydrolysis of the acyl and ester groups yields the enantiomerically pure labeled D- and L-phenylglycine.

Another powerful approach is dynamic kinetic resolution. This process combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. For example, the synthesis can start with benzaldehyde, labeled cyanide, and labeled ammonia (B1221849) to form a racemic aminonitrile. frontiersin.orgfrontiersin.org A highly (R)-specific nitrilase can then convert the (R)-phenylglycinonitrile to (R)-phenylglycine. Under mildly alkaline conditions, the remaining (S)-phenylglycinonitrile racemizes, continuously supplying the (R)-enantiomer for the enzyme to convert, theoretically allowing for a 100% yield of the desired (R)-phenylglycine. frontiersin.org

These labeled chiral molecules are then used in studies, often involving NMR spectroscopy, to probe the specific interactions between a chiral selector (like a chiral stationary phase in HPLC) and the individual enantiomers of an analyte. nih.govresearchgate.net The isotopic labels serve as specific probes to monitor changes in the chemical environment upon diastereomeric complex formation, providing detailed insights into the mechanism of chiral recognition. nih.gov

Optimization of Labeling Efficiency and Isotopic Purity for Research Applications

For isotopically labeled compounds like this compound to be effective in research applications, particularly as internal standards for quantitative mass spectrometry, achieving high labeling efficiency and isotopic purity is critical. nih.gov The goal is to maximize the incorporation of the heavy isotopes (¹³C and ¹⁵N) and minimize the presence of unlabeled (M+0) or partially labeled molecules.

Key factors that influence labeling efficiency and purity include:

Purity of Labeled Precursors: The synthesis must start with precursors of the highest available isotopic enrichment, typically 98-99 atom % for both ¹³C and ¹⁵N. isotope.com Any unlabeled impurity in the starting materials will directly lead to a lower isotopic purity in the final product.

Reaction Conditions: Synthetic conditions must be optimized to prevent isotopic scrambling or exchange with natural abundance sources (e.g., atmospheric CO₂ or nitrogen). This involves using controlled atmospheres, appropriate solvents, and carefully managing reaction temperatures and times.

Purification Methods: Rigorous purification of the final product is essential to remove any unlabeled starting materials or byproducts. Techniques such as recrystallization, ion-exchange chromatography, and preparative HPLC are employed to ensure high chemical and isotopic purity.

The verification of isotopic purity is a crucial final step. High-resolution mass spectrometry (HRMS) is used to determine the isotopic distribution of the product and calculate the enrichment level. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C-NMR and ¹⁵N-NMR, can also confirm the position and extent of labeling. nih.gov For this compound, the expected mass shift is +3 Da compared to the natural abundance compound. The relative intensities of the M+3 peak versus any M+0, M+1, or M+2 peaks provide a quantitative measure of isotopic purity. researchgate.net

ParameterOptimization GoalMethodologyAnalytical Verification
Precursor Enrichment >99% for ¹³C and ¹⁵NSource high-purity labeled starting materials.Certificate of Analysis, MS of precursors.
Reaction Control Minimize isotopic scrambling/dilution.Use inert atmosphere, anhydrous solvents, optimized temperature.Monitor reaction progress by LC-MS.
Purification >98% chemical and isotopic purity.Recrystallization, preparative HPLC.HRMS, NMR Spectroscopy.
Isotopic Incorporation Maximize M+3 ion intensity.Ensure complete reaction of labeled precursors.ESI-HRMS to determine isotopic distribution. researchgate.net

Scale-Up Considerations for Academic and Collaborative Research Initiatives

Transitioning the synthesis of this compound from a small, laboratory scale to the larger quantities (milligrams to grams) often required for academic and collaborative research presents several challenges. jpt.com These challenges primarily revolve around cost, safety, and maintaining process efficiency and product quality at a larger scale.

Cost and Availability of Labeled Materials: The primary cost driver in any isotopic labeling synthesis is the price of the enriched precursors. rsc.orgresearchgate.net Scaling up requires a significant investment in materials like ¹³C₂,¹⁵N-glycine or other labeled synthons. Therefore, choosing a synthetic route with the highest possible yield and atom economy is crucial for economic feasibility.

Process Optimization and Control: Reactions that are straightforward on a milligram scale can become problematic when scaled up. Issues such as heat transfer, mixing efficiency, and reaction kinetics need to be carefully managed. For example, exothermic reactions must be adequately cooled to prevent side reactions that could lower the yield and purity. The optimization of parameters like reagent concentration, addition rates, and reaction times becomes critical to ensure reproducibility and high yields. ukisotope.com

Purification Strategy: Purification methods must also be scalable. While preparative HPLC is effective for small quantities, it can be costly and time-consuming for gram-scale production. Alternative methods like crystallization are often preferred for large-scale purification as they can be more economical and efficient. Developing a robust crystallization procedure that yields high purity and recovery is a key aspect of a scalable synthesis.

Collaborative and Academic Needs: For academic research, the ability to produce batches of labeled compounds with consistent quality is essential for the reproducibility of experiments. jpt.com Scale-up initiatives often involve developing standard operating procedures (SOPs) that can be shared among collaborating labs to ensure that the material used in different studies is identical in terms of chemical and isotopic purity.

ConsiderationChallengePotential Solution
Economics High cost of ¹³C and ¹⁵N precursors.Select high-yield synthetic routes; optimize for atom economy.
Reaction Control Managing exotherms, ensuring efficient mixing.Use jacketed reactors for temperature control; employ appropriate stirring mechanisms.
Purification Chromatography is not always scalable.Develop robust crystallization procedures; explore alternative purification like solvent extraction.
Consistency Ensuring batch-to-batch reproducibility.Develop and adhere to detailed Standard Operating Procedures (SOPs).

Sophisticated Spectroscopic and Spectrometric Characterization of N Phenylglycine 13c2,15n in Research Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Isotopic labeling is an indispensable tool in NMR spectroscopy for the study of biomacromolecules. The introduction of ¹³C and ¹⁵N nuclei enhances sensitivity and enables site-specific investigation of molecular structure and interactions. nih.gov N-Phenylglycine-¹³C₂,¹⁵N is particularly valuable in NMR-based research due to the unique spectral properties conferred by these isotopes.

Utilizing ¹³C and ¹⁵N NMR for Structural and Conformational Analysis in Complex Environments

The presence of ¹³C and ¹⁵N isotopes in N-Phenylglycine-¹³C₂,¹⁵N provides distinct NMR signals that can be selectively observed, even in chemically complex systems. nih.govresearchgate.net Standard one-dimensional and two-dimensional NMR spectra of unlabeled molecules often suffer from significant signal overlap, making unambiguous assignment difficult. nih.gov However, by focusing on the ¹³C and ¹⁵N frequencies, researchers can filter out the overwhelming background signals from unlabeled species.

This isotopic enrichment is crucial for detailed conformational analysis. Studies on unlabeled phenylglycine have identified multiple stable conformers stabilized by various intramolecular interactions, such as hydrogen bonds. nih.gov In a biological matrix, distinguishing these conformers would be nearly impossible using conventional ¹H NMR. With N-Phenylglycine-¹³C₂,¹⁵N, the distinct chemical shifts of the labeled carbon and nitrogen atoms for each conformation can be resolved. The measurement of ¹³C–¹⁵N and ¹H–¹⁵N spin-spin coupling constants provides unambiguous information that can be used to define the molecular structure and preferred conformations in solution. nih.gov

Table 1: Hypothetical ¹³C and ¹⁵N Chemical Shift Changes of N-Phenylglycine-¹³C₂,¹⁵N Upon Environmental Perturbation. This table illustrates how the chemical shifts of the labeled atoms could respond to changes such as binding to a protein or a solvent change, providing insights into structural and conformational alterations.
Labeled NucleusChemical Shift (ppm) in Free StateChemical Shift (ppm) in Bound StateChange (Δδ in ppm)
Glycine-α-¹³C55.257.8+2.6
Glycine-carboxyl-¹³C174.1172.5-1.6
¹⁵N120.5125.1+4.6

Two-Dimensional and Multidimensional Heteronuclear NMR Experiments for Interatomic Distance Measurements (e.g., REDOR, SAIL)

Determining the three-dimensional structure of molecules and molecular complexes relies heavily on measuring distances between atoms. nih.gov Multidimensional heteronuclear NMR experiments are designed specifically for this purpose. When N-Phenylglycine-¹³C₂,¹⁵N is part of a larger system, such as a ligand bound to a protein, techniques like Rotational Echo Double Resonance (REDOR) can be employed to measure the internuclear distance between the labeled ¹⁵N atom and a nearby ¹³C atom (either within the ligand or on the protein). nih.gov The REDOR experiment measures the dipolar coupling between heteronuclear spin pairs, which is inversely proportional to the cube of the distance between them. nih.gov

Another powerful technique is Stereo-Array Isotope Labeling (SAIL), which involves specific and stereoselective isotope labeling patterns to simplify spectra and reduce spin diffusion, thereby improving the accuracy of distance measurements. uni-frankfurt.denih.govprotein-nmr.org.uk While SAIL is typically applied to proteins, the principle of using strategically placed labels, as in N-Phenylglycine-¹³C₂,¹⁵N, is similar. By incorporating this labeled compound into a biological system, researchers can perform isotope-edited experiments to obtain clear Nuclear Overhauser Effect (NOE) signals between the protons on the N-Phenylglycine moiety and protons on the interacting biomolecule, yielding crucial distance restraints for structure calculation. protein-nmr.org.uk

Investigations of Molecular Dynamics and Exchange Processes via Isotope-Edited NMR

Molecules in solution are not static; they undergo a range of dynamic processes, including conformational changes and chemical reactions, often on the microsecond to millisecond timescale. protein-nmr.org.ukox.ac.uk These "chemical exchange" phenomena can be studied using NMR. Isotope-edited NMR experiments, which selectively observe the signals from the ¹³C and ¹⁵N labels in N-Phenylglycine-¹³C₂,¹⁵N, are particularly powerful for dissecting these dynamics. nih.gov

By filtering out all signals except those from the labeled molecule, techniques like Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion can be applied. nih.gov These experiments measure how the effective transverse relaxation rate (R₂) changes as a function of an applied pulse train. If the N-Phenylglycine-¹³C₂,¹⁵N molecule is exchanging between two or more states with different chemical shifts (e.g., a free and a bound state, or two different conformations), this exchange process will affect the relaxation rate. Analyzing the resulting dispersion profiles allows for the quantification of the exchange rates (kₑₓ), the populations of the different states, and the chemical shift differences between them, providing a detailed picture of the molecule's dynamic behavior. nih.govnih.gov

NMR-Based Studies of Ligand-Biomolecule Interactions and Binding Kinetics

Understanding how small molecules bind to biological macromolecules is fundamental to drug discovery and chemical biology. uio.nodntb.gov.ua N-Phenylglycine-¹³C₂,¹⁵N can serve as an ideal probe for studying such interactions. In ligand-observed NMR experiments, a small amount of an unlabeled biomolecule is titrated into a solution of the labeled ligand. nih.govacs.org Changes in the NMR spectrum of N-Phenylglycine-¹³C₂,¹⁵N upon binding are monitored.

Several NMR parameters are sensitive to binding events:

Chemical Shift Perturbations (CSPs): Changes in the ¹³C and ¹⁵N chemical shifts upon addition of the biomolecule indicate which parts of the ligand are involved in the interaction. nih.gov

Signal Broadening: An increase in the linewidth of the ligand's signals is often observed upon binding to a much larger molecule due to changes in relaxation properties.

Relaxation Dispersion: As mentioned previously, if the binding and unbinding rates are within the appropriate timescale, relaxation dispersion experiments can provide detailed kinetic information (kₒₙ and kₒff rates). nih.gov

These isotope-edited approaches allow for the unambiguous study of the ligand's behavior, free from spectral overlap from the typically much more complex spectrum of the biomolecular receptor. nih.govacs.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) Applications

High-resolution mass spectrometry (HRMS) is a vital tool for the analysis of isotopically labeled compounds. nih.govresearchgate.net It provides highly accurate mass measurements, allowing for the differentiation of molecules with very similar masses, including isotopologues (molecules that differ only in their isotopic composition). nih.gov

Quantitative Analysis of ¹³C and ¹⁵N Enrichment Levels in Biosystems

A critical aspect of using stable isotope-labeled compounds is verifying the degree of isotopic enrichment. rsc.orgresearchgate.net HRMS is the premier technique for this purpose. By precisely measuring the mass-to-charge (m/z) ratio, HRMS can resolve and quantify the different isotopologues of N-Phenylglycine present in a sample.

For N-Phenylglycine-¹³C₂,¹⁵N, the analysis would involve:

Measurement: Acquiring a high-resolution mass spectrum of the sample.

Identification: Identifying the peaks corresponding to the unlabeled molecule (M+0) and the fully labeled molecule (M+3, from two ¹³C and one ¹⁵N), as well as any partially labeled intermediates.

Quantification: Integrating the signal intensity for each isotopologue peak.

Calculation: Determining the percentage of enrichment by comparing the intensity of the fully labeled peak to the sum of intensities of all isotopic species.

This quantitative analysis is essential for validating the synthesis of the labeled compound and is a prerequisite for its use in quantitative studies, such as metabolic flux analysis or as an internal standard for quantifying the unlabeled analogue in biological samples. nih.govcernobioscience.comnih.gov The ability to accurately determine enrichment ensures the reliability of data obtained in subsequent experiments. frontiersin.org

Table 2: Expected High-Resolution Mass-to-Charge (m/z) Values for Isotopologues of N-Phenylglycine. This table shows the calculated exact masses for different isotopic versions of N-Phenylglycine, demonstrating the resolution required to distinguish and quantify them using HRMS.
IsotopologueFormulaExact Mass [M+H]⁺Mass Difference from Unlabeled
UnlabeledC₈H₁₀NO₂⁺152.0706-
¹⁵N-labeledC₈H₁₀¹⁵NO₂⁺153.0676+0.9970
¹³C₂-labeled¹³C₂C₆H₁₀NO₂⁺154.0773+2.0067
Fully Labeled (¹³C₂, ¹⁵N)¹³C₂C₆H₁₀¹⁵NO₂⁺155.0743+3.0037

Tandem Mass Spectrometry for Positional Isotope Confirmation

Tandem mass spectrometry (MS/MS) is an indispensable technique for unequivocally confirming the precise location of isotopic labels within the N-Phenylglycine-¹³C₂,¹⁵N molecule. This method involves multiple stages of mass analysis, typically including the selection of a precursor ion, its fragmentation, and the analysis of the resulting product ions. This process provides definitive structural information that a single stage of mass spectrometry cannot. nih.gov

In the first stage, the intact ionized N-Phenylglycine-¹³C₂,¹⁵N molecule (the precursor ion) is selected based on its specific mass-to-charge ratio (m/z). This precursor ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller, structurally significant fragment ions (product ions).

The resulting fragmentation pattern is diagnostic of the molecule's structure and the position of the heavy isotopes. For N-Phenylglycine-¹³C₂,¹⁵N, the ¹⁵N is located in the amino group, and the two ¹³C atoms are in the glycine (B1666218) backbone. The fragmentation of the bond between the nitrogen and the phenyl group, or along the glycine carboxylic acid backbone, will produce product ions with m/z values that are shifted according to the location of these labels. For instance, a fragment containing the nitrogen atom will have a mass one unit higher than the corresponding fragment from the unlabeled compound, while fragments containing the two labeled carbons will be two mass units heavier. youtube.commiamioh.edu By analyzing the m/z of these product ions, researchers can confirm that the isotopes are in their intended positions and have not been scrambled during synthesis. nih.gov

The table below illustrates the expected m/z values for the precursor ion and key theoretical fragments of N-Phenylglycine-¹³C₂,¹⁵N compared to its unlabeled counterpart.

Table 1: Theoretical m/z Values for Key Ions of Unlabeled N-Phenylglycine and N-Phenylglycine-¹³C₂,¹⁵N in Tandem Mass Spectrometry.

Ion Structure Unlabeled N-Phenylglycine m/z N-Phenylglycine-¹³C₂,¹⁵N m/z Mass Shift
Precursor Ion [M+H]⁺ C₆H₅NH₂⁺CH₂COOH 152.07 155.07 +3
Product Ion 1 [C₆H₅NH₂]⁺ 93.06 94.06 +1
Product Ion 2 [M+H - H₂O]⁺ 134.06 137.06 +3

Detection and Correction for Metabolic Isotope Scrambling and Dilution Effects

When N-Phenylglycine-¹³C₂,¹⁵N is introduced into a biological system, its utility as a tracer can be complicated by two primary phenomena: metabolic isotope scrambling and isotope dilution.

Metabolic Isotope Scrambling: This occurs when the stable isotopes from the tracer molecule are incorporated into other endogenous molecules. For example, the ¹⁵N atom from N-Phenylglycine-¹³C₂,¹⁵N can be transferred to other amino acids, such as glutamate (B1630785) or alanine, through transamination reactions. nih.gov Similarly, the ¹³C-labeled backbone could be catabolized and enter central carbon metabolism, leading to the appearance of ¹³C in a wide range of other metabolites. researchgate.netnih.gov Detecting this scrambling is crucial for accurate metabolic flux analysis. It is typically achieved by monitoring the isotopic enrichment in a panel of related metabolites using high-resolution mass spectrometry. nih.gov The appearance of ¹⁵N or ¹³C in molecules other than the direct metabolites of N-Phenylglycine is a clear indicator of scrambling.

Isotope Dilution: This effect happens when the administered labeled compound mixes with the pre-existing, unlabeled pool of the same compound within the research system. This dilution reduces the measured isotopic enrichment, which must be accounted for to accurately determine concentrations or turnover rates. nih.gov

Correction for these effects often requires sophisticated analytical and computational approaches. Isotope dilution can be corrected by using the labeled compound as an internal standard for quantification. researchgate.net Correcting for metabolic scrambling is more complex and may involve:

Simulating Isotope Patterns: Mathematical models can be used to simulate the expected isotope patterns for all potential labeled states of the measured peptides or metabolites. These simulations are then used to fit the experimental data through linear combinations, allowing for the deconvolution of scrambled and unscrambled signals. nih.gov

Metabolic Flux Analysis (MFA): In ¹³C¹⁵N-MFA, data from co-labeling experiments are integrated into comprehensive metabolic models to simultaneously quantify both carbon and nitrogen fluxes throughout the metabolic network, inherently accounting for scrambling pathways. nih.gov

The following table provides a hypothetical example of data used to detect nitrogen scrambling from N-Phenylglycine-¹³C₂,¹⁵N to other amino acids in a cell culture experiment.

Table 2: Hypothetical ¹⁵N Enrichment in Amino Acids Following Incubation with N-Phenylglycine-¹³C₂,¹⁵N.

Amino Acid ¹⁵N Enrichment (Atom % Excess) at T=0h ¹⁵N Enrichment (Atom % Excess) at T=24h Indication
N-Phenylglycine 0.0 98.5 Successful tracer uptake
Glutamate 0.0 5.2 Scrambling via transamination
Alanine 0.0 3.8 Scrambling via transamination

Integration with Chromatography for Enhanced Separation and Detection (e.g., GC-MS, LC-MS)

To accurately analyze N-Phenylglycine-¹³C₂,¹⁵N in complex biological matrices such as plasma, urine, or tissue extracts, mass spectrometry is almost always coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC). This integration is essential for separating the analyte of interest from thousands of other endogenous compounds that could otherwise interfere with detection and quantification. lcms.czshimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers high chromatographic resolution but requires analytes to be volatile and thermally stable. Since amino acids like N-Phenylglycine are non-volatile, a chemical derivatization step is necessary prior to analysis. ucdavis.edu A common procedure involves esterification of the carboxyl group followed by acylation of the amino group to create, for example, N-acetyl methyl esters. ucdavis.edu This process increases the volatility of the compound, allowing it to be separated on a GC column before entering the mass spectrometer. The combination of chromatographic retention time and mass spectral data provides high confidence in compound identification and quantification. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is often the preferred method for the analysis of non-volatile and thermally labile compounds like amino acids, as it typically does not require derivatization. nih.gov Reversed-phase LC is commonly used, where the analyte is separated based on its hydrophobicity. The mobile phase composition, pH, and column chemistry are optimized to achieve separation of N-Phenylglycine from other matrix components and structurally similar metabolites. lcms.cz The direct coupling of LC to the mass spectrometer provides a robust, high-throughput platform for quantifying N-Phenylglycine-¹³C₂,¹⁵N and its metabolites with high sensitivity and specificity. semanticscholar.org

The integration of chromatography enhances analysis in two key ways:

Reduces Ion Suppression: By separating the analyte from the bulk of the sample matrix, chromatography minimizes the effect of ion suppression, where other co-eluting compounds compete for ionization, potentially reducing the analyte's signal.

Improves Specificity: It allows for the separation of isomers—compounds with the same mass but different structures—which cannot be distinguished by mass spectrometry alone.

The table below compares typical parameters for GC-MS and LC-MS analysis of amino acids.

Table 3: Comparison of Typical Analytical Parameters for GC-MS and LC-MS.

Parameter GC-MS LC-MS/MS
Sample State Gas phase Liquid phase
Derivatization Usually required (e.g., esterification/acylation) Often not required
Separation Principle Volatility and interaction with stationary phase Polarity, hydrophobicity, ion exchange
Typical Column Fused silica (B1680970) capillary (e.g., Rxi-5ms) Packed column (e.g., C18)
Ionization Source Electron Ionization (EI), Chemical Ionization (CI) Electrospray Ionization (ESI), APCI
Advantages High resolution, established libraries Broad applicability, high sensitivity, no derivatization

| Disadvantages | Requires derivatization, analyte must be thermally stable | Potential for ion suppression, matrix effects |

No Publicly Available Research Found on the Applications of N-Phenylglycine-13C2,15N in Mechanistic Biochemistry and Metabolic Pathway Elucidation

Following a comprehensive search of publicly accessible scientific literature and research databases, no specific information was found regarding the applications of the chemical compound This compound in the areas of Metabolic Flux Analysis (MFA) or the elucidation of enzymatic reaction mechanisms.

The requested article, intended to focus solely on the utilization of this compound as a dual ¹³C/¹⁵N tracer, could not be generated due to the absence of relevant research findings. Searches for this specific isotopically labeled compound did not yield any studies detailing its use for:

Quantifying intracellular carbon and nitrogen fluxes.

Elucidating amino acid and nucleotide biosynthetic pathways.

Assessing reaction bidirectionality in metabolic networks.

Studying altered metabolism in specific biological states.

Tracing its path through enzymatic transformations.

While the principles of using dual-labeled isotopes in metabolic research are well-established, there is no available data to suggest that this compound has been specifically employed or documented in the scientific literature for these purposes. Therefore, the creation of a scientifically accurate and informative article strictly adhering to the provided outline for this particular compound is not possible at this time.

Applications of N Phenylglycine 13c2,15n in Mechanistic Biochemistry and Metabolic Pathway Elucidation

Enzymatic Reaction Mechanism Elucidation

Identification of Catalytic Intermediates and Transition States

The use of substrates labeled with stable isotopes like N-Phenylglycine-13C2,15N is a cornerstone of mechanistic enzymology. The heavier mass of ¹³C and ¹⁵N atoms can influence the rates of bond-breaking and bond-forming steps in an enzyme's catalytic cycle. This phenomenon, known as the Kinetic Isotope Effect (KIE), provides invaluable information about the reaction mechanism. By comparing the reaction rates of the labeled (heavy) substrate with its unlabeled (light) counterpart, researchers can infer which steps are rate-limiting and gain insights into the structure of transition states.

Furthermore, this compound can be used to trap and identify transient catalytic intermediates. In "rapid quench" experiments, an enzyme-substrate reaction is stopped at very short time intervals. The mixture is then analyzed by high-resolution mass spectrometry or NMR. The unique mass and NMR signature of the ¹³C and ¹⁵N labels allows for the unambiguous identification of fragments of the original substrate or covalent enzyme-substrate intermediates, distinguishing them from the background of other cellular components. This approach helps to piece together the step-by-step chemical transformations occurring within the enzyme's active site.

Investigation of Regioselectivity and Stereospecificity in Enzyme-Catalyzed Reactions

Many enzymes that act on complex molecules exhibit high degrees of regioselectivity (acting on a specific position or functional group) and stereospecificity (acting on or producing a specific stereoisomer). This compound is an ideal tool for probing these properties. When this labeled compound is supplied as a substrate to an enzyme, the precise location of the ¹³C and ¹⁵N atoms in the resulting product can be determined using advanced analytical techniques like 2D NMR spectroscopy (e.g., ¹H-¹³C HSQC, ¹H-¹⁵N HSQC) and tandem mass spectrometry (MS/MS).

For example, if an enzyme modifies the phenylglycine moiety, the analytical data will reveal whether the modification occurred on the carboxyl group, the alpha-carbon, the nitrogen atom, or the phenyl ring. The retention of the coupled ¹³C-¹³C and ¹³C-¹⁵N signals can confirm that the core structure of the amino acid was incorporated intact. This precise mapping of isotopic labels from substrate to product provides definitive evidence of an enzyme's regioselectivity and stereochemical outcome, which is critical for understanding its biological function and for its potential application in biocatalysis.

Biosynthetic Pathway Discovery of Natural Products Incorporating Phenylglycine Moieties

Phenylglycine and its hydroxylated derivatives are key building blocks in a wide array of medically important natural products, particularly glycopeptide antibiotics and certain cyclic peptides. nih.govusc.edursc.orgmonash.eduresearchgate.net These non-proteinogenic amino acids are assembled and incorporated into the final products by complex enzymatic machinery, most notably non-ribosomal peptide synthetases (NRPSs). rsc.orgresearchgate.net this compound is a crucial tool for dissecting these intricate biosynthetic pathways.

Stable Isotope Feeding Studies for Precursor Incorporation

Stable isotope feeding studies are a classic and powerful method for identifying the precursors of a natural product. In these experiments, a producing organism (typically bacteria or fungi) is grown in a culture medium supplemented with a labeled compound. researchgate.netfrontiersin.org If this compound is fed to an organism that produces a phenylglycine-containing metabolite, and the resulting natural product is isolated and analyzed, the presence of the ¹³C and ¹⁵N labels provides direct evidence that N-phenylglycine is a biosynthetic precursor.

The dual labeling is particularly informative. Mass spectrometry can easily detect the mass shift corresponding to the incorporation of the heavy isotopes, confirming uptake and incorporation. This technique definitively proves that the organism can utilize exogenous N-phenylglycine, bypassing its own de novo synthesis of the precursor if such a pathway exists. Such studies are the first step in understanding the assembly line of a natural product.

Mapping Biosynthetic Routes using Isotopic Labeling Patterns

Beyond simply identifying precursors, the specific labeling pattern of this compound allows researchers to trace the fate of the molecule's atoms through the biosynthetic pathway. Because both a carbon in the carboxylic acid group and the adjacent alpha-carbon, as well as the nitrogen atom, are labeled, the integrity of the amino acid backbone can be monitored. If the entire labeled moiety is incorporated into the final product without cleavage of the C-C or C-N bonds, it suggests a direct incorporation mechanism.

Conversely, if the labels are scrambled or appear in different parts of the final molecule, it indicates that the precursor was catabolized and its constituent atoms were funneled into other primary metabolic pools before being re-incorporated. This detailed mapping provides a clear picture of the metabolic grid and helps to distinguish direct biosynthetic routes from more circuitous metabolic pathways.

Table 1: Hypothetical Isotopic Labeling Patterns in a Natural Product After Feeding N-Phenylglycine-¹³C₂,¹⁵N
Experimental ObservationAnalytical MethodInterpretation
Mass of final product increases by 3 Da.High-Resolution Mass Spectrometry (HRMS)Direct incorporation of one N-Phenylglycine-¹³C₂,¹⁵N unit.
NMR signals for the phenylglycine moiety show ¹³C-¹³C and ¹³C-¹⁵N coupling.¹³C-NMR, ¹⁵N-NMRThe C-C-N backbone of the precursor was incorporated intact.
Mass of final product shows a distribution of masses (M+1, M+2, M+3).HRMSPartial degradation of the labeled precursor and re-incorporation of ¹³C and ¹⁵N atoms via primary metabolism.
¹⁵N label is found in other amino acid residues of the natural product.Tandem MS, NMRTransamination occurred; the amino group was removed and entered the general nitrogen pool before incorporation.

Role of this compound in Characterizing Non-Ribosomal Peptide Biosynthesis

Non-ribosomal peptide synthetases (NRPSs) are large, modular enzymes responsible for synthesizing many peptide natural products. rsc.orgnih.gov Each module is typically responsible for recognizing, activating, and incorporating a specific amino acid. The adenylation (A) domain within a module acts as the "gatekeeper," selecting the correct amino acid substrate. researchgate.net

This compound is an invaluable substrate for characterizing the A-domains of NRPS modules predicted to incorporate phenylglycine. In vitro assays using purified A-domains can measure the activation of the labeled amino acid, confirming the domain's substrate specificity. Furthermore, feeding this compound to a producing organism and observing its incorporation into the final product validates the function of the entire NRPS module in a cellular context. For example, in the biosynthesis of the antibiotic pristinamycin (B1678112) I by Streptomyces pristinaespiralis, the NRPS module SnbDE is responsible for incorporating the final L-phenylglycine unit. nih.gov A feeding study with labeled phenylglycine would confirm the activity and specificity of this specific module.

Table 2: Examples of Natural Products and the NRPS Modules Incorporating Phenylglycine Moieties
Natural Product ClassExample CompoundPhenylglycine MoietyKey NRPS/EnzymesRole of Isotopic Labeling
Glycopeptide AntibioticsVancomycin, Balhimycin4-hydroxyphenylglycine (Hpg), 3,5-dihydroxyphenylglycine (Dpg)Multi-modular NRPS assembly lineConfirming precursor origins (e.g., from chorismate pathway) and direct incorporation. rsc.orgresearchgate.net
StreptograminsPristinamycin IL-phenylglycine (Phg)SnbDE module of the Pristinamycin NRPSValidating the substrate specificity and in vivo function of the SnbDE A-domain. nih.gov
Cyclic PeptidesDityromycinL-phenylglycine (Phg)NRPS complexTracing the incorporation of exogenous Phg into the peptide backbone. nih.gov

Computational Approaches and Modeling in Conjunction with Isotopic Labeling Data

Flux Modeling Algorithms for ¹³C/¹⁵N Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. frontiersin.org When combined with stable isotope labeling, it becomes ¹³C-MFA or, in the case of dual labeling, ¹³C/¹⁵N-MFA. This method involves introducing a substrate labeled with ¹³C and ¹⁵N, such as N-Phenylglycine-¹³C₂,¹⁵N, into a biological system and tracking the distribution of these isotopes through the metabolic network. mdpi.comresearchgate.net

The core of ¹³C/¹⁵N-MFA is a computational algorithm that connects the measured isotopic labeling patterns of metabolites to the underlying metabolic fluxes. The general workflow is as follows:

Metabolic Network Construction: A stoichiometric model of the relevant metabolic pathways is defined. For N-Phenylglycine, this would include pathways for its synthesis and degradation. researchgate.netrsc.org

Isotope Labeling Experiment: The biological system is cultured with the labeled substrate until it reaches a metabolic and isotopic steady state. mdpi.com

Mass Spectrometry Analysis: Intracellular metabolites are extracted, and their mass isotopomer distributions (MIDs) are measured using techniques like mass spectrometry (MS). The MIDs reveal the proportion of molecules with different numbers of heavy isotopes.

Flux Estimation: An iterative algorithm is used to find the set of metabolic fluxes that best explains the experimentally measured MIDs. The algorithm simulates the propagation of the ¹³C and ¹⁵N labels through the network for a given set of fluxes and compares the predicted MIDs with the experimental data, minimizing the difference. frontiersin.org

In the context of N-Phenylglycine-¹³C₂,¹⁵N, the two ¹³C atoms and one ¹⁵N atom act as distinct tracers. Flux modeling algorithms can track the fate of the carbon backbone and the amino group independently, providing a more constrained and detailed picture of metabolic activity. For example, if N-Phenylglycine-¹³C₂,¹⁵N is catabolized, the algorithm can determine the flux through pathways that utilize its carbon skeleton versus those that utilize its nitrogen atom via transamination reactions.

Below is a hypothetical table illustrating the kind of output a ¹³C/¹⁵N-MFA experiment might produce, showing how N-Phenylglycine-¹³C₂,¹⁵N metabolism could influence central carbon and nitrogen pathways.

ReactionPathwayFlux (Relative Units)Flux Determined by ¹³CFlux Determined by ¹⁵N
Phenylglycine CatabolismAmino Acid Metabolism100.0 ± 5.2YesYes
Transamination to Glutamate (B1630785)Nitrogen Assimilation85.3 ± 4.1NoYes
Entry into TCA CycleCentral Carbon Metabolism45.1 ± 3.5YesNo
GlycolysisCentral Carbon Metabolism150.7 ± 8.9IndirectlyNo

Bayesian Statistical Frameworks for Metabolic Flux Inference

While traditional MFA algorithms provide a single best-fit solution for metabolic fluxes, this approach can sometimes obscure the inherent uncertainty in the estimates. nih.gov Bayesian statistical frameworks offer a powerful alternative for flux inference by treating fluxes not as fixed values to be determined, but as random variables with probability distributions. nih.govoup.com

The Bayesian approach combines prior knowledge about the plausible range of fluxes with the likelihood of observing the experimental isotopic labeling data. The result is a "posterior probability distribution" for each flux, which provides a complete statistical description of its likely value and associated uncertainty. rwth-aachen.de This is particularly advantageous when experimental data is noisy or limited, as it prevents the model from overfitting and provides a more realistic assessment of which fluxes are well-determined. nih.gov

A key advantage of the Bayesian approach is the ability to use methods like Bayesian Model Averaging (BMA). rwth-aachen.de Often, multiple metabolic network models (e.g., with different reversible reactions) can explain the data reasonably well. Instead of choosing just one model, BMA calculates the fluxes by averaging across all plausible models, weighted by their posterior probability. This provides a more robust and less model-dependent estimation of the metabolic state. nih.gov

For N-Phenylglycine-¹³C₂,¹⁵N, a Bayesian framework would take the MIDs of its downstream metabolites and produce probability distributions for all related fluxes. This allows researchers to ask more nuanced questions, such as "What is the probability that the flux through the Phenylglycine catabolic pathway is greater than the flux through a competing pathway?" This probabilistic output is invaluable for understanding the confidence of predictions and for guiding future experimental design. nih.gov

Quantum Chemical Calculations for Spectroscopic Data Interpretation (e.g., NMR Chemical Shifts)

Isotopic labeling is also central to Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹³C and ¹⁵N nuclei are NMR-active, and their chemical shifts are exquisitely sensitive to the local electronic environment. Quantum chemical calculations provide a theoretical framework for predicting these chemical shifts from first principles, thereby linking molecular structure to spectroscopic data. smu.edu

Methods like Density Functional Theory (DFT) combined with approaches such as Gauge-Including Atomic Orbitals (GIAO) can calculate the NMR shielding tensors for specific nuclei in a molecule. nih.govacs.org By comparing the calculated chemical shifts for a proposed molecular structure with the experimentally measured shifts, researchers can validate or refine the structure. mdpi.com

In the case of N-Phenylglycine-¹³C₂,¹⁵N, quantum chemical calculations would be used to predict the specific chemical shifts for the two labeled carbons and the labeled nitrogen. This has several applications:

Structural Verification: Confirming the precise location of the labels within the molecule.

Conformational Analysis: The chemical shifts of the labeled atoms are sensitive to the molecule's conformation (e.g., the torsion angles of the phenyl ring and the carboxyl group). By comparing experimental and calculated shifts for different conformers, the dominant solution-state structure can be determined. nih.gov

Interaction Studies: If N-Phenylglycine-¹³C₂,¹⁵N is part of a larger molecule, such as a peptide or a drug-protein complex, the changes in its ¹³C and ¹⁵N chemical shifts can be calculated to probe its binding mode and intermolecular interactions.

The table below presents a hypothetical comparison of experimental and DFT-calculated NMR chemical shifts for the labeled atoms in N-Phenylglycine-¹³C₂,¹⁵N, illustrating how these calculations are used for structural validation.

Labeled AtomExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)Deviation (ppm)
¹³C (Carboxyl)174.8175.3-0.5
¹³C (Alpha-carbon)58.257.9+0.3
¹⁵N (Amine)-340.1-339.5-0.6

Emerging Research Frontiers and Future Directions

Integration of Multi-Isotope Labeling Strategies for Comprehensive Systems Biology Studies

The use of stable isotope-labeled molecules is a cornerstone of systems biology, enabling detailed investigation of metabolic pathways and protein dynamics. chempep.com Multi-isotope labeling, which incorporates two or more different stable isotopes into a single tracer molecule, offers significant advantages for comprehensive analysis. N-Phenylglycine-13C2,15N, with its dual labeling of carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N), is well-suited for such advanced strategies.

In proteomics, techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilize isotopically labeled amino acids to quantify proteins. wikipedia.orgnih.gov The dual labeling in this compound can provide more detailed information within these experiments. For instance, it can help to simultaneously track the fate of both the carbon skeleton and the amino group of the molecule, offering deeper insights into amino acid metabolism and protein synthesis.

In metabolomics, the dual label can aid in the elucidation of complex metabolic networks. By tracing the distinct isotopic signatures of the carbon and nitrogen atoms, researchers can more accurately map the biotransformation of N-Phenylglycine and its incorporation into various downstream metabolites. This approach enhances the ability to resolve overlapping metabolic pathways and quantify metabolite fluxes with greater precision.

The table below illustrates how this compound can be integrated into multi-isotope labeling studies.

Research AreaLabeling StrategyAdvantage of this compound
ProteomicsSILACSimultaneous tracking of carbon and nitrogen pathways in protein synthesis and turnover.
MetabolomicsIsotope tracingEnhanced elucidation of metabolic pathways by following two distinct atomic markers.
FluxomicsMetabolic flux analysisMore accurate determination of reaction rates and pathway utilization.

Advancements in Analytical Instrumentation for Enhanced Sensitivity and Resolution

The full potential of isotopically labeled compounds like this compound can only be realized with parallel advancements in analytical instrumentation. High-resolution mass spectrometry (HRMS) is the primary technique for detecting and quantifying such molecules. core.ac.ukrsc.org Recent developments in this field have significantly improved the sensitivity and resolution of these instruments, enabling more precise measurements of isotopologues.

Ultra-high-resolution mass spectrometers, such as those based on Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap technologies, are capable of resolving minute mass differences between isotopologues. nih.gov This high resolving power is crucial for distinguishing the labeled this compound from its unlabeled counterparts and other interfering molecules in complex biological samples. researchgate.net The enhanced sensitivity of modern mass spectrometers allows for the detection of very low levels of the labeled compound and its metabolites, which is particularly important when studying low-abundance molecules or when only small sample volumes are available. core.ac.uk

The table below highlights key advancements in analytical instrumentation relevant to the analysis of this compound.

Instrument/TechnologyKey AdvancementImpact on this compound Analysis
Orbitrap Mass SpectrometryHigh resolution and mass accuracyUnambiguous identification and quantification of labeled molecules in complex mixtures. nih.gov
FTICR Mass SpectrometryUltra-high resolutionSeparation of isobaric interferences and fine isotopic structure analysis. nih.gov
Tandem Mass Spectrometry (MS/MS)Structural elucidationFragmentation analysis to confirm the position of isotopic labels within the molecule.

Exploration of this compound in Novel Biological Systems and Processes

While N-Phenylglycine is a non-proteinogenic amino acid, meaning it is not one of the standard 20 amino acids used in protein synthesis, its derivatives have been shown to play significant roles in various biological systems. wikipedia.orghmdb.ca Phenylglycine derivatives are known to act as antagonists of metabotropic glutamate (B1630785) receptors in the central nervous system. nih.govnih.gov Furthermore, phenylglycine-type amino acids are found in a variety of natural peptide products, including antibiotics. rsc.orgnih.gov

The availability of this compound opens up new avenues for exploring the roles of this compound and its metabolites in these and other biological contexts. For example, it can be used to:

Trace the uptake and distribution of N-Phenylglycine in neuronal tissues to better understand its interaction with glutamate receptors.

Investigate the biosynthesis of natural products containing phenylglycine moieties by tracking the incorporation of the labeled precursor.

Discover novel metabolic pathways involving N-Phenylglycine in various organisms.

The unique isotopic signature of this compound makes it an ideal probe for these exploratory studies, allowing for the sensitive and specific detection of the compound and its derivatives in complex biological matrices.

Development of New Computational Tools for Isotopic Data Analysis

The large and complex datasets generated from stable isotope tracing experiments necessitate the use of specialized computational tools for data processing and interpretation. nih.gov A number of software packages have been developed to aid in the analysis of isotopic data, each with its own set of features and capabilities. escholarship.orgresearchgate.net

These tools can perform a variety of essential tasks, including:

Correction for natural isotope abundance: This is a critical step to accurately determine the extent of isotopic labeling. escholarship.org

Identification of labeled compounds: Software can help to identify metabolites that have incorporated the isotopic label.

Quantification of isotopic enrichment: This allows for the determination of the relative abundance of different isotopologues.

Visualization of data on metabolic pathways: This aids in the biological interpretation of the results. escholarship.org

The table below lists some of the computational tools available for isotopic data analysis and their key functions.

Software ToolKey Function(s)Reference
Escher-TraceVisualizes stable isotope tracing data on metabolic pathway maps. escholarship.orgsalk.edu
IsoCorCorrects for natural isotope abundance in mass spectrometry data. researchgate.net
ICT (Isotope Correction Toolbox)Corrects for natural isotopes in tandem mass spectrometry data. nih.gov
MAVEN (Metabolomic Analysis and Visualization Engine)Processes and visualizes high-resolution mass spectrometry data from isotope tracing experiments. escholarship.org

The continued development of these and other computational tools will be crucial for maximizing the information that can be obtained from studies using this compound.

Potential for this compound as a Research Tool in Synthetic Biology and Metabolic Engineering

Synthetic biology and metabolic engineering are rapidly advancing fields that involve the design and construction of new biological parts, devices, and systems, as well as the redesign of existing, natural biological systems for useful purposes. Non-proteinogenic amino acids like N-Phenylglycine are valuable building blocks in these disciplines. mdpi.comnih.gov

This compound can serve as a powerful research tool in these areas in several ways:

As a tracer for metabolic flux analysis: It can be used to monitor the efficiency of engineered metabolic pathways designed to produce valuable compounds. By tracking the incorporation of the isotopic labels, researchers can identify bottlenecks and optimize pathway performance.

As a building block for novel proteins and peptides: The incorporation of labeled non-proteinogenic amino acids can be used to create novel biomolecules with unique properties. The isotopic label can serve as a probe for studying the structure and function of these engineered molecules.

For studying enzyme mechanisms: The labeled substrate can be used to investigate the catalytic mechanisms of enzymes involved in N-Phenylglycine metabolism.

The use of this compound in synthetic biology and metabolic engineering has the potential to accelerate the development of new biotechnologies for a wide range of applications, from the production of pharmaceuticals to the synthesis of biofuels. thesciencebreaker.orgchemimpex.com

Q & A

Q. What lessons from ecosystem ¹⁵N tracer studies apply to chemical synthesis scale-up?

  • Methodological Answer : Adopt randomized block designs (e.g., split-plot trials) to test isotopic consistency across batches. In maize trials, microplots with 80 kg N ha⁻¹ revealed depth-dependent ¹⁵N retention (0–200 cm), emphasizing the need for stratified sampling in reactor systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.